2-Pyrrolidone oxime synthesis from γ-butyrolactone
2-Pyrrolidone oxime synthesis from γ-butyrolactone
An In-depth Technical Guide to the Synthesis of 2-Pyrrolidone Oxime from γ-Butyrolactone
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-pyrrolidone oxime, a valuable heterocyclic building block for pharmaceutical and materials science research. Recognizing the chemical challenges of a direct conversion, this document outlines a robust and scientifically validated two-stage synthetic pathway starting from the readily available and cost-effective feedstock, γ-butyrolactone (GBL).
The synthesis is strategically divided into two core stages:
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High-yield ammonolysis of γ-butyrolactone to produce the key intermediate, 2-pyrrolidone (a γ-lactam). This stage leverages established industrial processes, ensuring high conversion and purity.
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Conversion of 2-pyrrolidone to 2-pyrrolidone oxime via a lactim ether intermediate. This step addresses the inherent stability of the lactam amide bond by activating the carbonyl group prior to reaction with hydroxylamine.
This guide is designed for researchers, chemists, and drug development professionals. It provides not only detailed, step-by-step experimental protocols but also delves into the underlying reaction mechanisms, the rationale behind procedural choices, comprehensive safety protocols, and methods for product characterization. By grounding every critical step in authoritative references, this document serves as a self-validating and trustworthy resource for the successful synthesis and application of 2-pyrrolidone oxime.
Introduction: Strategic Importance and Synthetic Rationale
γ-Butyrolactone (GBL) is a commodity chemical, primarily used as an intermediate in the production of other commercially significant chemicals like N-methyl-2-pyrrolidone and 2-pyrrolidone itself.[1][2] Its availability and relatively low cost make it an attractive starting material for value-added chemical synthesis.
The target molecule, 2-pyrrolidone oxime, belongs to the oxime class of compounds. Oximes are recognized as a critical pharmacophore in medicinal chemistry, with applications ranging from antidotes for nerve agents to broad-spectrum antibiotics.[3][4][5] The incorporation of an oxime functional group into the pyrrolidone scaffold creates a bifunctional molecule with significant potential as an intermediate for synthesizing novel heterocyclic compounds and exploring new avenues in drug discovery.
A direct, one-pot synthesis of 2-pyrrolidone oxime from γ-butyrolactone and hydroxylamine is mechanistically unfavorable. The nucleophilic attack of hydroxylamine on the lactone's carbonyl carbon would lead to ring-opening, forming γ-hydroxybutyrohydroxamic acid.[6] Therefore, a more strategic, multi-step approach is required. This guide details a reliable two-stage pathway that first converts GBL to its corresponding lactam, 2-pyrrolidone, which is then transformed into the target oxime.
Overview of the Two-Stage Synthetic Pathway
The proposed synthesis is a sequential process designed for optimal yield and product purity. It circumvents the challenges of direct oximation by creating a stable, easily purified intermediate.
Caption: Overall workflow for the two-stage synthesis of 2-pyrrolidone oxime from GBL.
Stage 1: Synthesis of 2-Pyrrolidone from γ-Butyrolactone
This initial stage is a cornerstone of industrial chemistry, involving the liquid-phase ammonolysis of GBL. The reaction proceeds with high efficiency under elevated temperature and pressure.[7]
Mechanistic Principles
The conversion involves a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.
-
Nucleophilic Attack: The nitrogen atom of ammonia (NH₃) attacks the electrophilic carbonyl carbon of GBL, opening the lactone ring to form a tetrahedral intermediate.
-
Proton Transfer & Ring Opening: A proton transfer occurs, leading to the formation of 4-hydroxybutanamide.[8][9]
-
Intramolecular Cyclization: Under high heat, the terminal amine group of 4-hydroxybutanamide attacks the now-protonated hydroxyl group's carbon in an intramolecular fashion.
-
Dehydration: The resulting intermediate eliminates a molecule of water to form the stable five-membered lactam ring of 2-pyrrolidone.
High temperature and pressure are critical for driving the equilibrium towards the dehydrated, cyclic product and ensuring the reaction proceeds at a practical rate.[10]
Caption: Reaction mechanism for the ammonolysis of GBL to 2-pyrrolidone.
Detailed Experimental Protocol (Liquid-Phase Synthesis)
Materials:
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γ-Butyrolactone (GBL), ≥99%
-
Aqueous ammonia (28-30% NH₃ solution)
-
High-pressure stainless-steel autoclave reactor with magnetic stirring, heating mantle, and pressure gauge.
Procedure:
-
Reactor Charging: In a suitable high-pressure autoclave, charge γ-butyrolactone and aqueous ammonia. A typical molar ratio of GBL to NH₃ is between 1:2.2 and 1:3 to ensure an excess of ammonia drives the reaction forward.[7]
-
Sealing and Purging: Seal the reactor securely according to the manufacturer's instructions. Purge the headspace with nitrogen gas to remove air.
-
Reaction Conditions: Begin stirring and heat the reactor to a target temperature of 250-290 °C. The pressure will rise due to the vapor pressure of the reactants and should be maintained between 8.0 and 16.0 MPa.[7]
-
Reaction Time: Maintain the reaction at the target temperature and pressure for a residence time of 20 to 120 minutes.[7] Reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing via GC-MS.
-
Cooling and Depressurization: After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature (< 40 °C). Carefully and slowly vent the excess ammonia pressure in a well-ventilated fume hood.
-
Workup and Purification: Transfer the crude reaction mixture to a distillation apparatus. Perform a fractional distillation under vacuum to remove water and any unreacted starting materials. 2-Pyrrolidone is collected at its boiling point (245 °C at atmospheric pressure, lower under vacuum).
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Product Characterization: The final product should be a colorless liquid or low-melting-point solid. Confirm its identity and purity using standard analytical techniques (FTIR, ¹H-NMR, ¹³C-NMR).
Data Summary
| Parameter | Typical Value/Range | Rationale & Reference |
| Temperature | 250 - 290 °C | Provides activation energy for ring-opening and dehydration.[7] |
| Pressure | 8.0 - 16.0 MPa | Maintains reactants in the liquid phase and increases reaction rate.[7] |
| Molar Ratio (GBL:NH₃) | 1 : 2.2 - 1 : 3 | Excess ammonia drives the reaction equilibrium towards the product.[7] |
| Residence Time | 20 - 120 min | Sufficient time for the reaction to reach near-complete conversion.[7] |
| Expected Yield | >94% | This is a highly optimized industrial process.[7] |
Stage 2: Synthesis of 2-Pyrrolidone Oxime from 2-Pyrrolidone
This stage addresses the low electrophilicity of the amide carbonyl in 2-pyrrolidone. The lactam is first converted to a highly reactive lactim ether intermediate, which readily reacts with hydroxylamine to yield the desired oxime.
Mechanistic Principles
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Lactim Ether Formation: 2-Pyrrolidone is treated with a powerful alkylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt). The oxygen of the amide is more nucleophilic than the nitrogen, leading to O-alkylation and the formation of the 2-methoxy-1-pyrroline intermediate (a lactim ether). The tetrafluoroborate anion is a poor nucleophile, preventing side reactions.
-
Nucleophilic Substitution: The lactim ether is highly susceptible to nucleophilic attack at the C2 position. Hydroxylamine hydrochloride, neutralized in situ, acts as the nucleophile. The nitrogen of hydroxylamine attacks the C2 carbon.
-
Elimination: The methoxy group is eliminated as methanol, and subsequent proton transfers result in the formation of the stable 2-pyrrolidone oxime.
Detailed Experimental Protocol
Materials:
-
2-Pyrrolidone, anhydrous, ≥99%
-
Trimethyloxonium tetrafluoroborate, [(CH₃)₃O]BF₄
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure: Part A: Lactim Ether Formation
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous 2-pyrrolidone (1.0 eq) in anhydrous DCM in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Addition of Alkylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add trimethyloxonium tetrafluoroborate (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting material. The intermediate is typically used directly without isolation.
Part B: Oximation 4. Hydroxylamine Solution: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and a mild base like sodium bicarbonate (1.2 eq) or triethylamine (1.2 eq) in anhydrous methanol. Stir for 15 minutes to generate free hydroxylamine. 5. Addition to Lactim Ether: Cool the lactim ether solution from Part A back to 0 °C. Slowly add the freshly prepared hydroxylamine solution via cannula or dropping funnel. 6. Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). 7. Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. 8. Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-pyrrolidone oxime. 9. Product Characterization: Confirm the structure of the final product (a white solid) using ¹H-NMR, ¹³C-NMR, high-resolution mass spectrometry (HRMS), and FTIR. The molecular formula is C₄H₈N₂O with a molecular weight of 100.12 g/mol .[11]
Safety and Handling Precautions
All experiments must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
γ-Butyrolactone (GBL): Harmful if swallowed. Causes serious eye irritation.[12][13] Wear safety goggles and gloves.
-
Ammonia (aqueous): Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. Work in a well-ventilated fume hood.
-
High-Pressure Reactions: Autoclave use requires specialized training. Ensure the reactor is rated for the intended temperature and pressure and that all safety features (e.g., burst disc) are in place.
-
Trimethyloxonium tetrafluoroborate: Corrosive and moisture-sensitive. Handle under an inert atmosphere. Reacts violently with water.
-
Hydroxylamine hydrochloride: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction. Can be unstable at elevated temperatures.[14]
-
Dichloromethane (DCM): Suspected carcinogen. Use only in a fume hood.
Discussion and Future Perspectives
This guide presents a reliable and mechanistically sound two-stage synthesis of 2-pyrrolidone oxime from γ-butyrolactone. By leveraging a well-established industrial process for the first stage and a standard organic transformation for the second, this pathway offers a practical route for laboratory-scale production.
The resulting 2-pyrrolidone oxime is a versatile synthetic intermediate. Its dual functionality opens possibilities for:
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Synthesis of Fused Heterocycles: The oxime and lactam nitrogen can participate in cyclization reactions to form novel bicyclic structures.
-
Beckmann Rearrangement: While the Beckmann rearrangement of cyclic oximes typically leads to ring expansion (e.g., cyclohexanone oxime to caprolactam), the rearrangement of this specific substrate could lead to interesting and unusual products.[15][16]
-
Prodrug Development: The oxime functionality can be used as a handle for creating prodrugs that release a pharmacologically active pyrrolidone-containing molecule upon hydrolysis.
Further research could focus on optimizing the second stage of the synthesis, perhaps exploring one-pot procedures or alternative activating agents for the lactam carbonyl to improve overall process efficiency.
References
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Valco Group. (n.d.). Manufacturing process of Caprolactam. Retrieved from [Link]
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Verma, R., et al. (2018). An overview of caprolactam synthesis. Semantic Scholar. Retrieved from [Link]
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Chemcess. (n.d.). Industrial Production Of ε-Caprolactam. Retrieved from [Link]
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Guisnet, M., & Perot, G. (2009). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. Retrieved from [Link]
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KROHNE Group. (n.d.). Caprolactam production in the organic chemical process. Retrieved from [Link]
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Baranwal, A., et al. (2022). Smartphone-based colorimetric determination of gamma-butyrolactone and gamma-hydroxybutyrate in alcoholic beverage samples. PMC - NIH. Retrieved from [Link]
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Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]
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PubChem. (n.d.). 2-Pyrrolidone oxime. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
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Sharma, R., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC - NIH. Retrieved from [Link]
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Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes. Retrieved from [Link]
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ResearchGate. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved from [Link]
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